molecular formula C17H25N3O4 B5380853 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide

Cat. No. B5380853
M. Wt: 335.4 g/mol
InChI Key: LIZOPDQVBJJEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been found to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant properties. It has also been shown to have anxiolytic and antidepressant effects, possibly through its interactions with the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide. One potential area of research is the development of new drugs based on this compound for the treatment of neurological disorders such as depression and anxiety. Another area of research is the investigation of its potential as a tool for studying the function of certain receptors in the brain, which may have implications for the development of new treatments for various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitters and receptors in the brain.

Synthesis Methods

The synthesis of 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.

Scientific Research Applications

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide has been widely used in scientific research due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been studied for its ability to modulate the activity of certain neurotransmitters and receptors in the brain, which may have therapeutic implications for the treatment of various neurological disorders.

properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-4-18-16(21)10-13-17(22)19-7-8-20(13)11-12-5-6-14(23-2)15(9-12)24-3/h5-6,9,13H,4,7-8,10-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZOPDQVBJJEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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